

Morusinol: A Comprehensive Spectroscopic and Biological Pathway Analysis

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Compound of Interest

Compound Name: Morusinol

Cat. No.: B119551

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data of **Morusinol**, a prenylated flavonoid found in *Morus alba*. The document outlines the compound's characteristic spectral features, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) data. Furthermore, it details the experimental protocols for acquiring this data and visualizes key signaling pathways associated with **Morusinol**'s biological activities.

Spectroscopic Data of Morusinol

The following tables summarize the key spectroscopic data for **Morusinol**, providing a reference for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H-NMR (Proton NMR) Spectral Data of **Morusinol**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) in Hz	Assignment
Data not available in search results			

Table 2: ^{13}C -NMR (Carbon-13 NMR) Spectral Data of **Morusinol**

Chemical Shift (δ) ppm	Carbon Atom Assignment
Data not available in search results	

Note: Specific, experimentally determined ^1H -NMR and ^{13}C -NMR data for **Morusinol** were not available in the provided search results. The tables are formatted for the inclusion of such data when it becomes available.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data of **Morusinol**

m/z	Relative Abundance (%)	Proposed Fragment
438.16785	$[\text{M}+\text{H}]^+$	Molecular Ion
Specific fragmentation data not available in search results		

Note: The exact mass of the molecular ion is available from databases like PubChem[1]. However, a detailed experimental mass spectrum with fragmentation patterns and relative abundances was not found in the search results.

Infrared (IR) Spectroscopy

Table 4: FT-IR Spectral Data of **Morusinol**

Wavenumber (cm^{-1})	Functional Group Assignment
Specific data not available in search results	

Note: While general IR absorption regions for flavonoids are known, specific experimental FT-IR data for **Morusinol** was not available in the provided search results.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: UV-Vis Spectral Data of **Morusinol** in Methanol

λ_{max} (nm)	Molar Absorptivity (ϵ)
Specific data not available in search results	

Note: Specific experimental UV-Vis absorption maxima and molar absorptivity values for **Morusinol** in methanol were not available in the provided search results.

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented above, based on standard practices for the analysis of flavonoid compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ^1H -NMR and ^{13}C -NMR spectra, along with 2D-NMR experiments such as COSY, HSQC, and HMBC, are essential for the complete structural elucidation of flavonoids like **Morusinol**.

Sample Preparation: A sample of pure **Morusinol** is dissolved in a deuterated solvent, such as deuterated methanol (CD_3OD) or deuterated chloroform (CDCl_3).

Instrumentation: A high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons, is used to acquire the spectra.

Data Acquisition:

- ^1H -NMR: The proton spectrum is acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of the hydrogen atoms in the molecule.
- ^{13}C -NMR: The carbon-13 spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.
- 2D-NMR (COSY, HSQC, HMBC): These experiments are performed to establish correlations between protons (COSY), between protons and directly attached carbons (HSQC), and

between protons and carbons separated by two or three bonds (HMBC). This information is crucial for assembling the complete molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of **Morusinol** and to gain insights into its structure through fragmentation analysis.

Sample Preparation: A dilute solution of **Morusinol** is prepared in a suitable solvent, typically methanol or acetonitrile.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is commonly used for the analysis of flavonoids.

Data Acquisition:

- **Full Scan MS:** The instrument is operated in full scan mode to determine the accurate mass of the molecular ion ($[M+H]^+$ or $[M-H]^-$).
- **Tandem MS (MS/MS):** The molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides valuable structural information.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in the **Morusinol** molecule.

Sample Preparation: The solid sample of **Morusinol** is typically mixed with potassium bromide (KBr) and pressed into a thin pellet.

Instrumentation: An FT-IR spectrometer is used to record the infrared spectrum.

Data Acquisition: The sample is scanned over the mid-infrared range (typically $4000-400\text{ cm}^{-1}$). The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different functional groups, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the **Morusinol** molecule, which is characteristic of its chromophoric system.

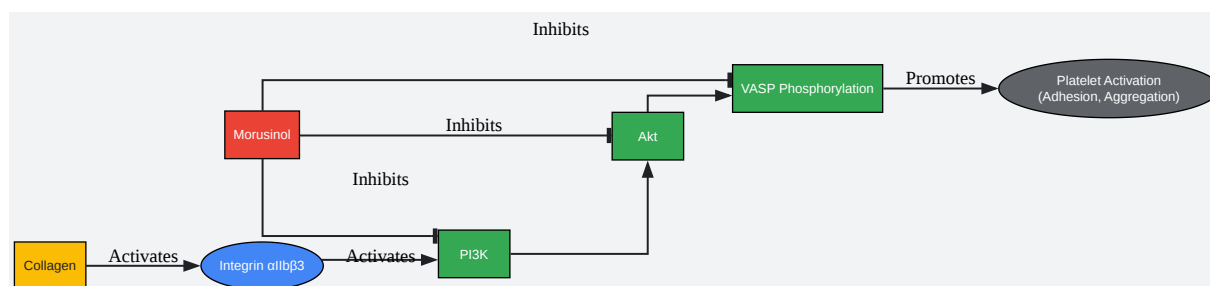
Sample Preparation: A dilute solution of **Morusinol** is prepared in a UV-transparent solvent, such as methanol or ethanol.

Instrumentation: A UV-Vis spectrophotometer is used to measure the absorbance of the solution across a range of wavelengths.

Data Acquisition: The absorbance spectrum is recorded, typically from 200 to 800 nm. The wavelengths of maximum absorbance (λ_{max}) are characteristic of the flavonoid structure.

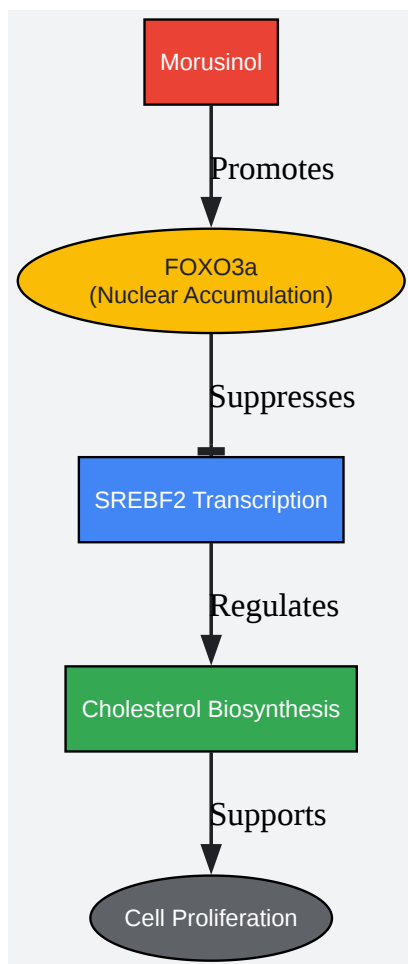
Signaling Pathway Visualizations

Morusinol and related compounds have been shown to modulate several key signaling pathways involved in various cellular processes. The following diagrams, generated using Graphviz, illustrate some of these pathways.



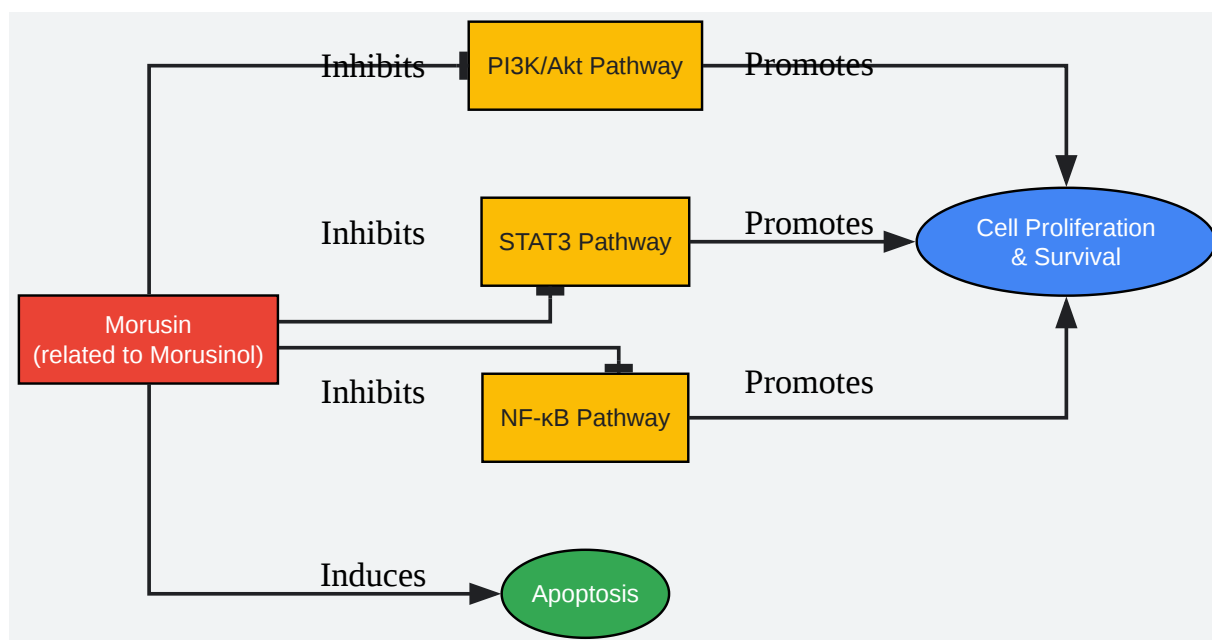
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Morusinol's Antiplatelet Signaling Pathway



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Morusinol's Inhibition of Cholesterol Biosynthesis



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Anticancer Signaling Pathways Modulated by Morusin

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References

- 1. 2-(2,4-Dihydroxyphenyl)-5-hydroxy-3-(3-hydroxy-3-methylbutyl)-8,8-dimethyl-4H,8H-benzo(1,2-b:3,4-b')dipyrans-4-one | C₂₅H₂₆O₇ | CID 5481968 - PubChem [pubchem.ncbi.nlm.nih.gov]
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